
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H13F3N2·HCl. It is known for its unique trifluoromethyl group attached to a piperazine ring, which imparts distinct chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride typically involves the reaction of 1-(1,1,1-Trifluoropropan-2-yl)piperazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve:
Starting Materials: 1-(1,1,1-Trifluoropropan-2-yl)piperazine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to mix the starting materials in precise ratios.
Continuous Flow: Implementing continuous flow techniques to enhance reaction efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing groups.
Reduction Products: Reduced forms with fewer fluorine atoms or altered functional groups.
科学的研究の応用
1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Shares the trifluoromethyl group but differs in the presence of a hydrazine moiety.
1-(1,1,1-Trifluoropropan-2-yl)amine hydrochloride: Similar structure but with an amine group instead of a piperazine ring.
Uniqueness: 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H14ClF3N2 |
|---|---|
分子量 |
218.65 g/mol |
IUPAC名 |
1-(1,1,1-trifluoropropan-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c1-6(7(8,9)10)12-4-2-11-3-5-12;/h6,11H,2-5H2,1H3;1H |
InChIキー |
HYOHIMYKXDRJCV-UHFFFAOYSA-N |
正規SMILES |
CC(C(F)(F)F)N1CCNCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


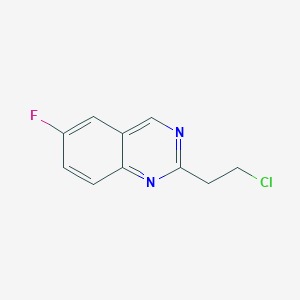
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
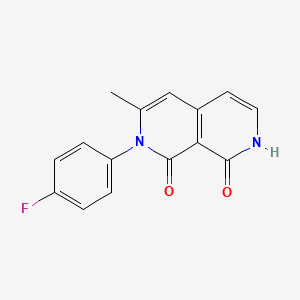
formamide](/img/structure/B11715455.png)
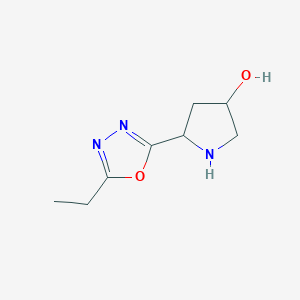
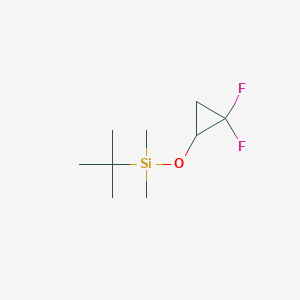


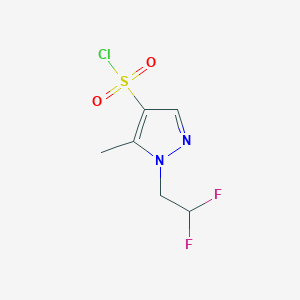


![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
